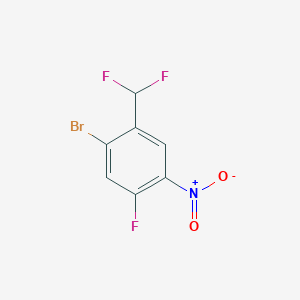
1-Bromo-2-(difluoromethyl)-5-fluoro-4-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-(difluoromethyl)-5-fluoro-4-nitrobenzene is an organic compound with the molecular formula C7H3BrF3NO2. This compound is characterized by the presence of bromine, fluorine, and nitro functional groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and materials science.
Preparation Methods
The synthesis of 1-Bromo-2-(difluoromethyl)-5-fluoro-4-nitrobenzene typically involves multi-step organic reactions. One common method includes the bromination of 2-(difluoromethyl)-5-fluoro-4-nitrobenzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as AIBN or benzoyl peroxide. The reaction is usually carried out at room temperature, yielding the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-Bromo-2-(difluoromethyl)-5-fluoro-4-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the difluoromethyl group, using oxidizing agents like potassium permanganate.
Common reagents used in these reactions include palladium on carbon, potassium tert-butoxide, and various organometallic reagents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-2-(difluoromethyl)-5-fluoro-4-nitrobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in the development of pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the preparation of advanced materials, including polymers and liquid crystals, due to its ability to introduce fluorine atoms into the molecular structure.
Biology and Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of biologically active compounds. Its derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(difluoromethyl)-5-fluoro-4-nitrobenzene depends on the specific application and the molecular targets involvedFor example, the nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects .
Comparison with Similar Compounds
1-Bromo-2-(difluoromethyl)-5-fluoro-4-nitrobenzene can be compared with other similar compounds, such as:
1-Bromo-2-(difluoromethyl)benzene: Lacks the nitro and additional fluorine groups, making it less reactive in certain chemical reactions.
1-Bromo-4-(difluoromethyl)benzene: Has a different substitution pattern on the benzene ring, affecting its chemical properties and reactivity.
1,3-Bis(trifluoromethyl)-5-bromobenzene: Contains two trifluoromethyl groups, which significantly alter its electronic properties and reactivity.
The uniqueness of this compound lies in its combination of bromine, fluorine, and nitro groups, which provide a distinct set of chemical properties and reactivity patterns.
Properties
CAS No. |
1805502-77-5 |
|---|---|
Molecular Formula |
C7H3BrF3NO2 |
Molecular Weight |
270.00 g/mol |
IUPAC Name |
1-bromo-2-(difluoromethyl)-5-fluoro-4-nitrobenzene |
InChI |
InChI=1S/C7H3BrF3NO2/c8-4-2-5(9)6(12(13)14)1-3(4)7(10)11/h1-2,7H |
InChI Key |
AMOJEAYAOJZLTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])F)Br)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


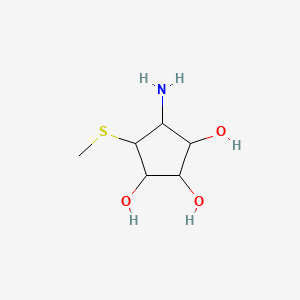
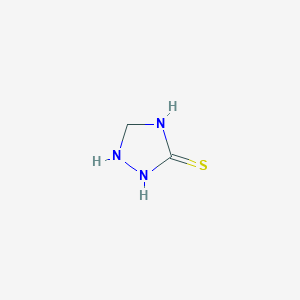
![5-Bromo-7-methyl-1H-indole-2,3-dione 3-[O-(2,2-difluoro-ethyl)-oxime]](/img/structure/B12288270.png)
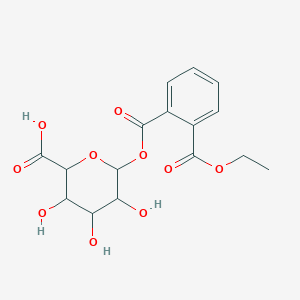
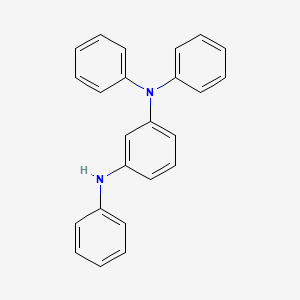
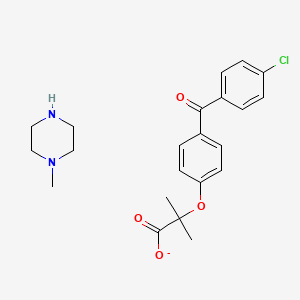
![N-[3-hydroxy-4-[3-[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide](/img/structure/B12288298.png)
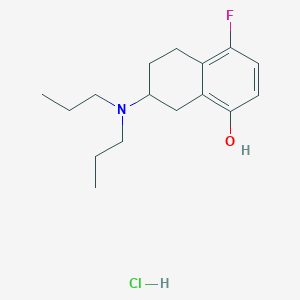
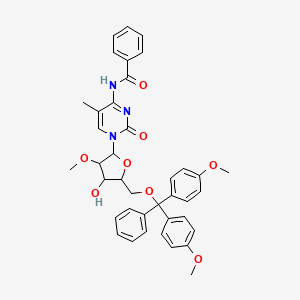
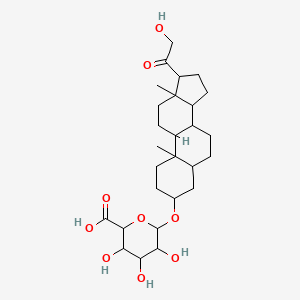
![7-Phenylbenzo[a]phenazin-7-ium-3-sulfonate](/img/structure/B12288327.png)
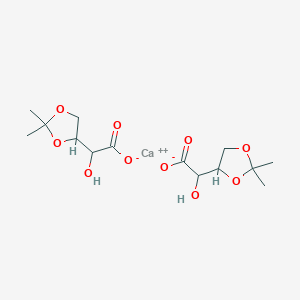
![5-[3-Buten-1-yl[(phenylmethoxy)carbonyl]amino]-1,2,5-trideoxy-D-erythro-pent-1-enitol](/img/structure/B12288346.png)

